Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester
Description
Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester is a substituted benzoate ester characterized by a bromine atom at the 2-position, methoxy and phenylmethoxy groups at the 5- and 4-positions, respectively, and a methyl ester at the carboxyl group. This compound is structurally complex, with halogenation and alkoxy substituents likely influencing its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
methyl 2-bromo-5-methoxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-14-8-12(16(18)20-2)13(17)9-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAJIFRJEGMYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617747 | |
| Record name | Methyl 4-(benzyloxy)-2-bromo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139963-13-6 | |
| Record name | Methyl 4-(benzyloxy)-2-bromo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Sequential Protection-Bromination-Esterification
Step 1: Synthesis of 4-Benzyloxy-5-Methoxybenzoic Acid
- Starting Material : 4,5-Dihydroxybenzoic acid.
- Methylation : Treatment with methyl iodide (1.2 eq) and K₂CO₃ in DMF at 60°C for 6 hours to protect the 5-hydroxy group.
- Benzylation : Reaction with benzyl bromide (1.5 eq) and K₂CO₃ in DMF at 80°C for 12 hours to protect the 4-hydroxy group.
- Yield : 85–88% after recrystallization (ethanol/water).
Step 2: Bromination at Position 2
- Conditions : 4-Benzyloxy-5-methoxybenzoic acid (1 eq) dissolved in dichloromethane, treated with N-bromosuccinimide (NBS, 1.1 eq), red phosphorus (0.05 eq), KBr (0.1 eq), and H₂SO₄ (0.5 eq) at 25–30°C for 3 hours.
- Mechanism : Br⁺ generation via NBS-red phosphorus-KBr system, with H₂SO₄ enhancing electrophilicity. Methoxy directs bromination to position 2 (para to OCH₃).
- Yield : 92–94% (purity: 99.1–99.5% via HPLC).
Step 3: Esterification to Methyl Ester
- Conditions : 2-Bromo-4-benzyloxy-5-methoxybenzoic acid (1 eq) refluxed with methanol (10 eq) and H₂SO₄ (0.1 eq) for 6 hours.
- Yield : 95% after solvent recovery (dichloromethane) and recrystallization (ethanol).
Overall Yield : 73–77% (three steps).
Route 2: Early-Stage Esterification Followed by Functionalization
Step 1: Synthesis of Methyl 4,5-Dihydroxybenzoate
Step 2: Protection and Bromination
- Methylation/Benzylation : Sequential protection as in Route 1.
- Bromination : NBS in CH₂Cl₂ with H₂SO₄ (yield: 90%).
Advantage : Avoids carboxylic acid handling but risks ester hydrolysis during bromination (mitigated by low-temperature conditions).
Route 3: Alternative Brominating Agents
- Dibromohydantoin (DBH) : Tested in halogenated solvents (CHCl₃, CH₂Cl₂) with red phosphorus/KBr.
- Yield : 93.6% (comparable to NBS).
- Purity : 99.4% (HPLC).
- Elemental Bromine (Br₂) : Less favorable due to side reactions (e.g., dibromination) and lower atom economy.
Critical Analysis of Reaction Parameters
Solvent Selection
Catalytic Systems
Temperature and Time
- Bromination : 25–30°C for 3 hours balances reactivity and side-product formation.
- Esterification : Reflux (65°C) ensures complete conversion without decarboxylation.
Impurity Profiling and Purification
- Major Byproducts :
- Purification : Recrystallization in ethanol yields ≥99% purity; column chromatography (hexane/ethyl acetate, 4:1) resolves stubborn impurities.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The methoxy groups can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to revert to the carboxylic acid form.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are effective.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Major Products
Substitution: Formation of new derivatives with different halogens or functional groups.
Oxidation: Conversion to corresponding quinones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Production of the corresponding benzoic acid derivative.
Scientific Research Applications
Synthesis Steps:
- Bromination : Introduction of a bromine atom into the benzoic acid derivative.
- Methoxylation : Addition of methoxy groups to the aromatic ring.
- Phenylmethoxylation : Attachment of a phenylmethoxy group.
- Esterification : Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Scientific Research Applications
Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester is employed in several scientific domains:
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic chemistry research.
Biology
- Biological Activity Investigation : Researchers explore its potential interactions with biomolecules, assessing its biological activity and efficacy in various assays. The presence of halogen and methoxy groups may influence its reactivity with enzymes or receptors.
Medicine
- Therapeutic Properties : The compound is being studied for potential therapeutic applications, particularly in drug development. Its structural characteristics may allow it to function as an anti-inflammatory or anticancer agent, similar to other benzoic acid derivatives .
Industry
- Specialty Chemicals Production : In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its properties make it suitable for applications in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Research has indicated that derivatives of benzoic acid exhibit significant biological activities:
- A study on phenylamino benzoic acid derivatives highlighted their potential as selective MEK kinase inhibitors, which are useful in treating various cancers such as breast and colon cancer .
- Another investigation focused on substituted benzoic acids demonstrated their effectiveness as anti-inflammatory agents without the side effects commonly associated with steroidal treatments .
Mechanism of Action
The mechanism by which benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester exerts its effects involves interactions with specific molecular targets. The bromine and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The phenylmethoxy group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Notes: ¹The molecular formula for the target compound can be inferred as C₁₆H₁₅BrO₅ based on substituent positions and analogous structures.
Key Structural and Functional Insights:
For example, brominated analogs like the target compound and CAS 27475-14-5 may exhibit stronger antimicrobial properties compared to non-halogenated derivatives like methyl 4-(benzyloxy)benzoate . Iodine (CAS 1629269-31-3) introduces steric bulk, which could hinder enzymatic degradation or modify binding affinity in biological targets .
Alkoxy Groups :
- Methoxy and phenylmethoxy groups contribute to electron-donating effects, stabilizing aromatic rings and influencing reactivity. The 4-(phenylmethoxy) group in the target compound and CAS 536974-83-1 may facilitate π-π stacking interactions in biological systems .
Functional Group Diversity :
- The bromoacetyl group in CAS 27475-14-5 introduces a reactive ketone, enabling nucleophilic substitution reactions, whereas nitro groups in CAS 93796-69-1 may participate in redox chemistry .
- Hydroxyl and amide groups in the plant-derived compound () enhance solubility and hydrogen-bonding capacity, contrasting with the hydrophobic profile of halogenated esters .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester (CAS: 139963-13-6) is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a benzoate framework with specific substituents that influence its biological properties. The presence of bromine and methoxy groups is expected to enhance its lipophilicity and potentially modulate its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅BrO₃ |
| Molecular Weight | 323.18 g/mol |
| CAS Number | 139963-13-6 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related benzoic acid derivatives have been reported to range from 20 µM to 70 µM against strains such as Staphylococcus aureus and Escherichia coli . The specific MIC for this compound has yet to be established but is anticipated to fall within this range based on structural similarity.
- Mechanism of Action : The antimicrobial action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, including DNA synthesis .
Cytotoxicity and Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro studies suggest that benzoic acid derivatives can induce apoptosis in cancer cell lines.
- Caspase Activation : Compounds similar in structure have shown increased caspase-3 activity at concentrations as low as 1 µM, indicating their role in promoting programmed cell death .
- Cell Cycle Analysis : Studies indicate that these compounds can arrest the cell cycle at various phases, further contributing to their antitumor efficacy .
Case Studies
Several case studies have documented the biological effects of benzoic acid derivatives:
- Study on Antibacterial Activity : A study demonstrated that a related compound exhibited potent antibacterial effects against MRSA with an MIC of approximately 10 µM .
- Antitumor Efficacy : In another study, a benzoic acid derivative was shown to inhibit the growth of breast cancer cells (MDA-MB-231) effectively, with significant morphological changes observed at concentrations around 1 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-5-methoxy-4-(phenylmethoxy)benzoic acid methyl ester, and how can side reactions be minimized?
- Methodological Answer : A multi-step approach is recommended:
Methoxylation : Start with methyl 4-hydroxybenzoate ( ). Protect the hydroxyl group via benzylation (e.g., using benzyl bromide/K₂CO₃ in DMF).
Bromination : Introduce bromine at the ortho position using N-bromosuccinimide (NBS) under radical initiation (). Monitor regioselectivity via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).
Methoxy Group Introduction : Use copper(I)-mediated Ullmann coupling for 5-methoxy substitution ( ).
- Critical Steps : Purify intermediates via column chromatography (silica gel, gradient elution). Avoid over-oxidation by controlling reaction temperature (<40°C) and stoichiometry (). Validate purity using HPLC (C18 column, retention time ~12 min) and ¹H NMR (δ 3.8–4.2 ppm for OCH₃ and OCH₂Ph groups) .
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Compare retention times with a reference standard (if available). Use a mobile phase of acetonitrile/water (70:30) with 0.1% TFA ().
- ¹H/¹³C NMR : Key signals include δ 7.3–7.5 ppm (benzyl aromatic protons), δ 3.9 ppm (OCH₃), and δ 5.1 ppm (OCH₂Ph) ( ).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 365.0 (calculated for C₁₆H₁₄BrO₄). Fragmentation patterns (e.g., loss of benzyloxy group, m/z 255) align with .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
Map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-2 bromine as a leaving group).
Calculate activation energies for SN2 displacement of Br⁻.
- Key Findings : The methoxy group at C-5 enhances electron density at C-4, reducing reactivity at that position (). Compare with experimental kinetics (e.g., reaction with piperidine in THF, monitored by ¹H NMR) .
Q. How does the steric and electronic environment influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : Hydrolyze the ester group (e.g., 6M HCl, reflux). Monitor via IR (loss of C=O stretch at ~1720 cm⁻¹) and confirm carboxylic acid formation (broad O-H stretch at ~2500–3000 cm⁻¹) ().
- Basic Conditions : Use NaOH/MeOH ( ). The benzyloxy group is stable, but bromine may undergo elimination if heated (>60°C).
- Steric Effects : The bulky phenylmethoxy group at C-4 slows hydrolysis compared to unsubstituted analogs ( ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
